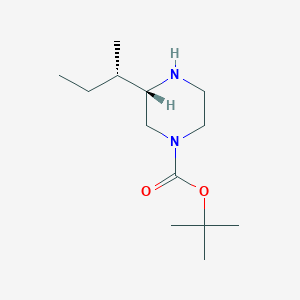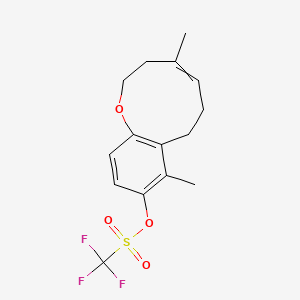![molecular formula C14H11Br2NO3 B12633535 {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol CAS No. 918946-00-6](/img/structure/B12633535.png)
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol typically involves the bromination of a suitable precursor followed by nitration and subsequent reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar in structure but lacks the nitro and hydroxyl groups.
4-Nitrophenylmethanol: Contains the nitro and hydroxyl groups but lacks the bromine atoms.
3,5-Dibromo-4-methoxyphenylmethanol: Similar in structure but has a methoxy group instead of a nitro group.
Uniqueness
{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol is unique due to the combination of bromine, nitro, and hydroxyl groups on the phenyl ring
Propiedades
Número CAS |
918946-00-6 |
|---|---|
Fórmula molecular |
C14H11Br2NO3 |
Peso molecular |
401.05 g/mol |
Nombre IUPAC |
[3,5-dibromo-4-[(4-nitrophenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C14H11Br2NO3/c15-13-6-10(8-18)7-14(16)12(13)5-9-1-3-11(4-2-9)17(19)20/h1-4,6-7,18H,5,8H2 |
Clave InChI |
MRHHHCZJYZWFKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(C=C(C=C2Br)CO)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B12633456.png)
![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)

![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)

![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)

![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)


![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)


